Benzyltriphenylphosphonium tetrafluoroborate

Descripción general

Descripción

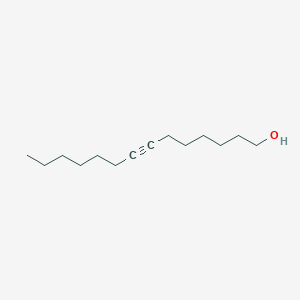

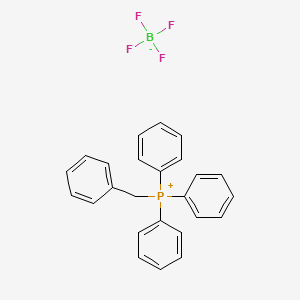

Benzyltriphenylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C25H22BF4P . It is used in scientific research and finds applications in synthesis, catalysis, and as a reagent for organic transformations.

Synthesis Analysis

The synthesis of this compound involves a series of quinoline-stilbene derivatives synthesized from substituted quinoline and benzyltriphenylphosphonium chloride using Wittig reaction . Another synthesis method involves an SN2 reaction followed by deprotonation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used as a reactant for stereoselective azidolysis of vinyl epoxides, enantioselective aziridination, and Friedel-Crafts cyclization for asymmetric synthesis of dihydrexidine .Physical And Chemical Properties Analysis

This compound is a hygroscopic compound and is sensitive to light . More detailed physical and chemical properties were not found in the search results.Safety and Hazards

This compound is considered hazardous. It can cause serious eye damage, respiratory irritation, and damage to organs through prolonged or repeated exposure. It is fatal if swallowed or inhaled . It is advised to handle it with care, using personal protective equipment and working in a well-ventilated area .

Direcciones Futuras

Benzyltriphenylphosphonium tetrafluoroborate has significant potential for future research and development. It is expected to flourish in the future, developing innovative hydrophobic deep eutectic solvents, with better tailored functionalities and improved performances . It also has potential applications in the field of organic light-emitting devices (OLEDs) and light-emitting electrochemical cells (LECs) .

Mecanismo De Acción

Target of Action

Benzyltriphenylphosphonium tetrafluoroborate is a quaternary ammonium salt.

Mode of Action

The compound acts as an alkyl radical precursor under photoredox catalysis . Depending on substituents, the benzylic radicals may couple to form C–C bonds or abstract a hydrogen atom to form C–H bonds . This interaction with its targets leads to changes in the molecular structure of the targets, thereby affecting their function.

Biochemical Pathways

. The downstream effects of these changes would depend on the specific pathways and targets involved.

Pharmacokinetics

. Therefore, its impact on bioavailability cannot be accurately determined at this time.

Propiedades

IUPAC Name |

benzyl(triphenyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P.BF4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSIYGMNHUOCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369970 | |

| Record name | Benzyl(triphenyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31240-52-5 | |

| Record name | Benzyl(triphenyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid](/img/structure/B1621644.png)

![3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride](/img/structure/B1621653.png)

![Oxirane, [(triphenylmethoxy)methyl]-](/img/structure/B1621654.png)